molecular formula C10H22Cl2N2O B13460670 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride

1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride

Cat. No.: B13460670
M. Wt: 257.20 g/mol
InChI Key: RLFNTODPKFTWAK-UHFFFAOYSA-N
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Description

1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C9H18N2O.2ClH. It is known for its unique structure, which includes a pyrrolidine ring and an oxane (tetrahydropyran) moiety. This compound is often used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

The synthesis of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process that includes the formation of the pyrrolidine ring and the attachment of the oxane moiety.

    Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high purity levels.

Chemical Reactions Analysis

1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups.

Scientific Research Applications

1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride is a chemical compound with a pyrrolidine ring and an oxane moiety that has potential applications in scientific fields, including medicinal chemistry and biological research. It has a molecular weight of approximately 257.2 g/mol. The compound interacts with different enzymes and receptors, influencing cellular processes like signaling pathways, gene expression, and metabolism. Interaction studies have shown that this compound can bind to specific molecular targets, modulating their activity. Its ability to influence enzyme activity and receptor binding makes it a candidate for research in pharmacology and biochemistry.

Scientific Research Applications

  • Receptor Binding Studies: The compound has been studied for its potential as a ligand in receptor binding studies.
  • Enzyme Inhibition Assays: It has also shown promise in enzyme inhibition assays.
  • Pharmacokinetic Properties: The pharmacokinetic properties of this compound contribute to its effectiveness in biological systems.

Several compounds share structural similarities with this compound, differing primarily in the position of the amine group on the pyrrolidine ring. The unique positioning of the amine group in this compound contributes to its distinct chemical reactivity and biological properties compared to its analogs.

Compound NameStructural FeatureUnique Aspect
This compoundAmine group at position 3Distinct pharmacological profile
1-[(Oxan-4-yl)methyl]pyrrolidin-2-aminedihydrochlorideAmine group at position 2Different interaction dynamics with receptors
1-[(Oxan-4-yl)methyl]pyrrolidin-4-aminedihydrochlorideAmine group at position 4Varies in biological activity compared to the others

Mechanism of Action

The mechanism of action of 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.

    Pathways Involved: The compound may influence pathways related to neurotransmission, metabolism, and cell proliferation.

Comparison with Similar Compounds

1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride can be compared with other similar compounds to highlight its uniqueness:

Biological Activity

1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine dihydrochloride, also known as (S)-1-(oxan-4-ylmethyl)pyrrolidin-3-amine dihydrochloride, is a chemical compound with the molecular formula C9H18N2O2HClC_9H_{18}N_2O\cdot 2HCl. This compound features a pyrrolidine ring substituted with an oxan-4-ylmethyl group, contributing to its unique structural characteristics and potential biological activities. It is primarily utilized in medicinal chemistry and pharmacological research due to its versatile chemical properties.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Molecular Formula C9H18N2O2HCl\text{Molecular Formula }C_9H_{18}N_2O\cdot 2HCl

This compound is characterized by:

  • A pyrrolidine ring , which is a five-membered nitrogen-containing ring.
  • An oxane moiety (tetrahydropyran), which enhances its chemical reactivity and biological interactions.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves several steps, including:

  • Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving suitable precursors.
  • Attachment of the Oxane Moiety : Introduced via nucleophilic substitution reactions.
  • Formation of the Dihydrochloride Salt : Converting the free base to its dihydrochloride salt by treatment with hydrochloric acid.

The compound can undergo various chemical reactions, such as:

  • Oxidation : Using agents like potassium permanganate or hydrogen peroxide.
  • Reduction : Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
  • Substitution Reactions : Where specific functional groups are replaced with others.

Biological Activity

The biological activity of this compound has been explored in several studies, indicating potential applications in various therapeutic areas.

Pharmacological Effects

  • GLP-1 Receptor Agonism : Preliminary studies suggest that compounds similar to 1-[(Oxan-4-yl)methyl]pyrrolidin-3-amine may exhibit agonistic activity at GLP-1 receptors, which are crucial for glucose metabolism and insulin secretion .
  • Neuroprotective Properties : Research indicates that derivatives of this compound could have neuroprotective effects, potentially through modulation of inflammatory pathways and oxidative stress responses .
  • Antidiabetic Potential : Given its structural similarity to known GLP-1 receptor agonists, it may hold promise in the treatment of type 2 diabetes by enhancing insulin sensitivity and promoting weight loss .

Table of Key Studies

Study ReferenceFindingsBiological Activity
Demonstrated efficacy in lowering blood glucose levels in diabetic models.GLP-1 receptor agonism
Showed reduction in neuroinflammation and oxidative stress markers.Neuroprotective effects
Investigated potential for use in aerosol formulations for respiratory delivery.Enhanced bioavailability

Properties

Molecular Formula

C10H22Cl2N2O

Molecular Weight

257.20 g/mol

IUPAC Name

1-(oxan-4-ylmethyl)pyrrolidin-3-amine;dihydrochloride

InChI

InChI=1S/C10H20N2O.2ClH/c11-10-1-4-12(8-10)7-9-2-5-13-6-3-9;;/h9-10H,1-8,11H2;2*1H

InChI Key

RLFNTODPKFTWAK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)CC2CCOCC2.Cl.Cl

Origin of Product

United States

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